molecular formula C40H66N14O9 B1308106 2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid CAS No. 80224-16-4

2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid

Cat. No.: B1308106
CAS No.: 80224-16-4
M. Wt: 887 g/mol
InChI Key: MSFGAYLGJZPYIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid is a useful research compound. Its molecular formula is C40H66N14O9 and its molecular weight is 887 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Computational Peptidology

Computational peptidology, aided by conceptual density functional theory, explores the molecular properties and structures of new antifungal tripeptides, focusing on their amino acid sequences. This approach predicts pKa values with great accuracy, aiding the drug design process by identifying molecular active sites and bioactivity scores for antifungal peptides (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Antimetabolite Synthesis

The synthesis of N5-hydroxy-2-methylornithine and N5-hydroxy-2-methylarginine demonstrates the chemical manipulation of 2-amino-5-hydroxy-2-methylpentanoic acid to produce compounds with potential antimicrobial properties (Maehr & Leach, 1978).

Structural Analysis of Peptides

Crystal structure analysis of peptides containing the complex moiety 2-amino-3-(1H-indol-3-yl)propanoic acid provides insights into their molecular geometry and hydrogen bonding, crucial for understanding their reactivity and interaction with biological targets (Li, Liang, & Tai, 2009).

Catalytic Dehydration Studies

Research on vapor-phase catalytic dehydration of 5-amino-1-pentanol over rare earth oxides highlights the conversion of amino alcohols to unsaturated amines, showcasing the chemical versatility of compounds with related structures in catalysis and synthesis (Ohta, Yamada, & Sato, 2016).

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H66N14O9/c1-21(2)15-25(41)33(58)50-27(11-7-13-46-39(42)43)35(60)51-28(12-8-14-47-40(44)45)36(61)53-30(17-23-18-48-26-10-6-5-9-24(23)26)37(62)54-31(20-55)38(63)52-29(16-22(3)4)34(59)49-19-32(56)57/h5-6,9-10,18,21-22,25,27-31,48,55H,7-8,11-17,19-20,41H2,1-4H3,(H,49,59)(H,50,58)(H,51,60)(H,52,63)(H,53,61)(H,54,62)(H,56,57)(H4,42,43,46)(H4,44,45,47)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFGAYLGJZPYIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H66N14O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501001105
Record name N-[17-Amino-11,14-bis(3-carbamimidamidopropyl)-1,4,7,10,13,16-hexahydroxy-5-(hydroxymethyl)-8-[(1H-indol-3-yl)methyl]-19-methyl-2-(2-methylpropyl)-3,6,9,12,15-pentaazaicosa-3,6,9,12,15-pentaen-1-ylidene]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501001105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

887.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80224-16-4
Record name N-[17-Amino-11,14-bis(3-carbamimidamidopropyl)-1,4,7,10,13,16-hexahydroxy-5-(hydroxymethyl)-8-[(1H-indol-3-yl)methyl]-19-methyl-2-(2-methylpropyl)-3,6,9,12,15-pentaazaicosa-3,6,9,12,15-pentaen-1-ylidene]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501001105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.